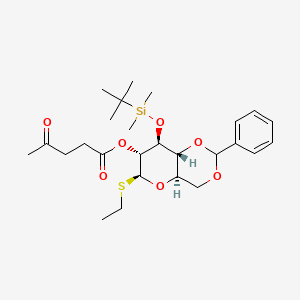

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside

Description

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-β-D-thioglucopyranoside is a thioglycoside derivative of glucose with a strategic arrangement of protecting groups:

- 4,6-O-Benzylidene: A cyclic acetal protecting the 4- and 6-hydroxyl groups, conferring rigidity and acid sensitivity.

- 3-O-TBDMS: A tert-butyldimethylsilyl ether, offering base stability and moderate steric hindrance.

- 2-O-Levulinoyl: A ketone-containing ester, labile under mild acidic conditions (e.g., hydrazine or dilute acids).

- Ethyl thioglycoside: Enhances glycosylation donor activity, activated by thiophilic promoters like CuBr₂ .

This compound is pivotal in carbohydrate synthesis for its orthogonal deprotection profile, enabling sequential functionalization.

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O7SSi/c1-8-34-25-23(31-20(28)15-14-17(2)27)22(33-35(6,7)26(3,4)5)21-19(30-25)16-29-24(32-21)18-12-10-9-11-13-18/h9-13,19,21-25H,8,14-16H2,1-7H3/t19-,21-,22+,23-,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXCQIGISGANFA-ISQYFREASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O7SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside (CAS No. 1423035-47-5) is a complex chemical compound with significant potential in biomedical research. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Molecular Information

- Molecular Formula : C26H40O7SSi

- Molecular Weight : 524.7 g/mol

- InChI Key : NVXCQIGISGANFA-ISQYFREASA-N

The compound features a unique structure that includes a thioglucopyranoside moiety, which is crucial for its biological interactions.

This compound exhibits various biological activities primarily attributed to its structural components. The presence of the thioglucopyranoside unit enhances its interaction with biological targets such as enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with similar structures possess significant antioxidant properties. These properties are essential in mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that derivatives of thioglucopyranosides can inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in controlling conditions such as diabetes and obesity by regulating glucose metabolism .

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain pathogens. The benzylidene and levulinoyl groups contribute to its potential effectiveness against bacterial strains.

Synthesis of the Compound

The synthesis of this compound involves several steps:

-

Preparation of Thioglycoside :

- Starting from a suitable glucopyranoside precursor, the thioglucopyranoside is synthesized through a reaction with a thiol compound.

-

Benzylidene Formation :

- The introduction of the benzylidene group is achieved via an acid-catalyzed condensation reaction.

-

Silylation :

- The tert-butyldimethylsilyl group is introduced to protect hydroxyl groups during the synthesis process.

-

Levulinoylation :

- Finally, the levulinoyl group is added to enhance biological activity and solubility.

Synthesis Scheme

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Thioglycoside Formation | Thiol + Glucopyranoside | 97% |

| 2 | Benzylidene Formation | Benzaldehyde + Acid Catalyst | 82% |

| 3 | Silylation | TBDMSCl + Imidazole | 87% |

| 4 | Levulinoylation | Levulinic Acid + Base | TBD |

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of similar thioglycosides. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when tested against various oxidative stress models .

Case Study 2: Enzyme Inhibition

Research conducted by Zhang et al. demonstrated that derivatives of ethyl thioglycosides could effectively inhibit alpha-glucosidase activity, suggesting potential applications in diabetes management .

Case Study 3: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 524.7 g/mol. Its structure features several functional groups that contribute to its reactivity and utility in various chemical processes:

- Benzylidene Group : Facilitates electrophilic aromatic substitutions.

- tert-Butyldimethylsilyl (TBDMS) Group : Serves as a protecting group, removable under acidic or fluoride conditions.

- Levulinoyl Moiety : Can undergo hydrolysis or reduction, allowing further derivatization.

These functional groups make the compound suitable for modifications necessary in synthesizing more complex oligosaccharides and studying their biological interactions.

Glycoside Synthesis

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside is primarily used in synthesizing various glycosides due to its ability to protect reactive hydroxyl groups while allowing selective reactions at other sites. This capability is crucial for constructing oligosaccharides that mimic natural glycan structures for biological studies.

Interaction Studies

The compound's unique combination of protective groups enhances its selectivity toward specific biological targets, making it valuable for interaction studies involving proteins or enzymes that recognize glycosidic linkages. Research can focus on:

- Binding Affinity : Evaluating how well the compound interacts with specific receptors or enzymes.

- Mechanism of Action : Understanding how modifications affect biological activity.

Such studies can provide insights into potential therapeutic applications and drug design .

Methylation Studies

The compound can also be utilized in methylation reactions to produce methylated derivatives of carbohydrates. These derivatives are essential for studying the structure-function relationships in glycoproteins and glycolipids .

Comparison with Similar Compounds

Ethyl 2,3,4-tri-O-benzyl-6-O-TBDPS-β-D-thioglucopyranoside (Compound 17, )

- Protecting Groups :

- 2,3,4-Tri-O-benzyl (ether)

- 6-O-TBDPS (tert-butyldiphenylsilyl)

- Key Differences: TBDPS vs. TBDMS: TBDPS is bulkier, reducing reaction rates in glycosylation but offering enhanced steric protection. Benzyl vs. Levulinoyl: Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal, whereas levulinoyl permits mild deprotection .

- Applications : Preferred for long-term hydroxyl protection but less versatile in stepwise synthesis.

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-L-glucopyranoside ()

- Protecting Groups :

- 2,3-Di-O-benzoyl (ester)

- 4,6-O-Benzylidene (acetal)

- Key Differences: Benzoyl vs. Levulinoyl: Benzoyl requires basic hydrolysis (e.g., NaOMe), limiting compatibility with base-sensitive groups. Levulinoyl enables selective cleavage in acidic conditions (pH 3.5–5.0) . Stereochemistry: β-L configuration vs. β-D in the target compound, affecting biological activity and synthetic applications.

4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside ()

- Protecting Groups :

- 2-O-Acetyl (ester)

- 3-O-Allyl (ether)

- 4,6-O-Benzylidene (acetal)

- Key Differences: Allyl vs. TBDMS: Allyl groups are removed via Pd⁰-mediated deprotection, orthogonal to TBDMS (removed by fluoride ions). Acetyl vs. Levulinoyl: Acetyl is stable under acidic conditions but requires basic deprotection, contrasting with levulinoyl’s acid lability .

Ethyl 2-O-Benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside ()

- Protecting Groups :

- 2-O-Benzoyl (ester)

- 3-O-(2-Methylnaphthyl) (bulky aromatic ether)

- 4,6-O-Benzylidene (acetal)

- Key Differences: 2-Methylnaphthyl vs. TBDMS: The naphthyl group introduces significant steric hindrance, slowing glycosylation kinetics compared to TBDMS. Benzoyl vs. Levulinoyl: Limits sequential deprotection strategies due to overlapping stability profiles .

Compounds 26 and 27 ()

- Protecting Groups: 4,6-O-Benzylidene 3-O-TBDMS 2-O-Levulinoyl (shared with the target)

- Key Similarities: Orthogonal Deprotection: Levulinoyl (acid-labile) and TBDMS (fluoride-labile) enable sequential functionalization. Synthetic Utility: Both compounds serve as intermediates in oligosaccharide synthesis, validated by HRMS and NMR data .

Data Table: Comparative Analysis of Key Features

Key Research Findings

Orthogonal Reactivity: The target compound’s levulinoyl and TBDMS groups enable sequential deprotection, critical for synthesizing complex glycans .

Steric Effects : TBDMS offers a balance between stability and steric accessibility, outperforming bulkier TBDPS (Compound 17) in reaction kinetics .

Acid Sensitivity: Benzylidene acetals in all analogs require careful handling under acidic conditions, but levulinoyl’s mild cleavage expands synthetic flexibility .

Glycosylation Efficiency: Thioglycosides with levulinoyl (target) show higher donor activity than benzoyl-protected analogs due to reduced electron-withdrawing effects .

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins from ethyl beta-D-thioglucopyranoside or closely related thioglycosides. The key strategy involves:

- Formation of the 4,6-O-benzylidene acetal to protect the 4- and 6-hydroxyl groups simultaneously.

- Selective protection of the 3-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether.

- Installation of the levulinoyl (Lev) ester at the 2-hydroxyl group.

This sequence ensures orthogonal protection that allows subsequent selective deprotection and functionalization steps in oligosaccharide synthesis.

Formation of the 4,6-O-Benzylidene Acetal

The 4,6-O-benzylidene protecting group is introduced by treating the free diol (at positions 4 and 6) with benzaldehyde dimethyl acetal in the presence of an acid catalyst such as para-toluenesulfonic acid (p-TSA). The reaction is typically carried out in an aprotic solvent like acetonitrile or dichloromethane at ambient temperature overnight.

- After completion, the reaction mixture is neutralized with saturated sodium bicarbonate solution.

- The product is extracted into an organic solvent, dried, and purified by silica gel chromatography.

This step yields ethyl 4,6-O-benzylidene-beta-D-thioglucopyranoside as a white solid with good yield (typically >80%) and high regioselectivity.

Protection of the 3-Hydroxyl with tert-Butyldimethylsilyl (TBDMS) Ether

Selective protection of the 3-OH group is achieved by treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine in anhydrous dichloromethane.

- The reaction is conducted at room temperature or slightly elevated temperature.

- The TBDMS group is bulky and selectively reacts with the less hindered 3-OH in the presence of the benzylidene acetal.

- After reaction completion, the mixture is washed and purified by column chromatography to isolate the 3-O-TBDMS derivative.

This step is critical to prevent undesired reactions at the 3-position in subsequent synthetic steps.

Installation of the 2-O-Levulinoyl (Lev) Ester

The levulinoyl protecting group is introduced at the 2-hydroxyl position by esterification with levulinic acid or levulinoyl chloride under mild conditions.

- Typically, levulinoyl chloride is added to the silylated benzylidene acetal intermediate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) and a base such as pyridine or triethylamine.

- The reaction is performed in dichloromethane at room temperature overnight.

- Workup involves aqueous washes, drying, and purification by silica gel chromatography.

This step affords ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside in high yield (around 85-90%) as a white solid.

Purification and Characterization

The final compound is purified by column chromatography using mixtures of ethyl acetate and petroleum ether as eluents (commonly 40–50% ethyl acetate in petroleum ether). The compound is characterized by:

- $$ ^1H $$ NMR and $$ ^{13}C $$ NMR spectroscopy to confirm the presence and position of protecting groups.

- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight.

- Infrared spectroscopy to verify ester and silyl ether functionalities.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents and Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4,6-O-Benzylidene acetal formation | Benzaldehyde dimethyl acetal, p-TSA, CH3CN, RT, overnight | >80 | Acid-catalyzed acetal formation |

| 2 | 3-O-TBDMS ether protection | TBDMSCl, imidazole, CH2Cl2, RT | 75–85 | Selective silylation at 3-OH |

| 3 | 2-O-Levulinoyl ester formation | Levulinoyl chloride, DMAP, pyridine, CH2Cl2, RT | 85–90 | Esterification at 2-OH |

| 4 | Purification | Silica gel chromatography, EtOAc/petroleum ether | — | Isolation of pure compound |

Research Findings and Notes

- The use of the 4,6-O-benzylidene acetal is a well-established method for protecting vicinal diols in carbohydrates, providing rigidity and selectivity in subsequent reactions.

- The TBDMS group is favored for 3-OH protection due to its stability under acidic conditions and ease of removal under fluoride ion treatment.

- The levulinoyl group is chosen for 2-OH protection because it can be selectively removed by hydrazine hydrate without affecting other protecting groups, allowing for selective deprotection strategies in oligosaccharide synthesis.

- The preparation method ensures that the beta-anomeric configuration is retained, which is critical for the biological activity and further glycosylation reactions.

- The sequence and choice of protecting groups are designed to minimize side reactions and maximize overall yield and purity.

Q & A

Basic Research Question: What is the rationale behind the selection of benzylidene, tert-butyldimethylsilyl (TBDMS), and levulinoyl protecting groups in the synthesis of this thioglucopyranoside derivative?

Methodological Answer:

The benzylidene acetal at the 4,6-O positions provides regioselective protection of equatorial hydroxyl groups, enabling selective reactivity at the 2- and 3-positions during glycosylation or functionalization . The TBDMS group at the 3-O position is stable under acidic and basic conditions but can be selectively removed using fluoride-based reagents (e.g., TBAF), allowing sequential deprotection . The levulinoyl ester at the 2-O position is acid-labile and can be cleaved under mild conditions (e.g., hydrazine hydrate), minimizing side reactions during deprotection .

Advanced Research Question: How do steric and electronic effects of the 4,6-O-benzylidene group influence glycosylation stereochemistry in thioglycoside donors?

Methodological Answer:

The 4,6-O-benzylidene group restricts conformational flexibility, favoring a chair conformation. This preorganization enhances stereoselectivity during glycosylation by stabilizing the oxacarbenium ion intermediate. Comparative studies with 2-deoxy-2-fluoro or 3-deoxy-3-fluoro analogs reveal that the O2-C2-C3-O3 torsion angle compression in manno-configured donors increases β-selectivity, whereas gluco-configured donors exhibit lower selectivity due to relaxed torsional strain . Preactivation with 1-benzenesulfinylpiperidine/trifluoromethanesulfonic anhydride further modulates reactivity .

Basic Research Question: What analytical techniques are critical for confirming the structure of this compound after synthesis?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify protecting group integration (e.g., benzylidene protons at δ 5.5–6.0 ppm, TBDMS methyl groups at δ 0.0–0.5 ppm) and anomeric configuration (β-thioglucoside: ) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI-Orbitrap) confirms molecular weight (e.g., [M+Na] adducts) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions in crystalline derivatives .

Advanced Research Question: How can researchers resolve contradictions in reported glycosylation efficiencies between thioglycoside donors with similar protecting-group patterns?

Methodological Answer:

Discrepancies often arise from subtle differences in donor preactivation or acceptor nucleophilicity. For example:

- Donor Reactivity : Thioglycosides with electron-withdrawing groups (e.g., levulinoyl) require stronger activators (e.g., NIS/TfOH vs. PhSCl/AgOTf).

- Solvent Effects : Dichloromethane vs. toluene can alter transition-state stabilization, impacting stereoselectivity .

- Competitive Pathways : Competing hydrolysis or aglycon transfer can reduce yields; kinetic monitoring via -NMR (for fluoro analogs) or LC-MS helps identify side reactions .

Basic Research Question: What synthetic strategies are recommended for introducing the thioglycoside moiety at the anomeric position?

Methodological Answer:

The thioglycoside is typically introduced via:

- Thiol-Displacement : Reacting a glycosyl bromide with ethanethiol in the presence of a base (e.g., NaH) .

- Thioglycosylation : Using a thiophilic promoter (e.g., BF-EtO) with a thiol acceptor.

Post-synthesis, purification via silica gel chromatography (hexane/EtOAc gradient) removes unreacted thiols .

Advanced Research Question: How does the tert-butyldimethylsilyl group impact enzymatic hydrolysis studies compared to other silyl protecting groups?

Methodological Answer:

The TBDMS group’s bulkiness sterically hinders glycosidase access to the 3-OH position, making it useful for probing enzyme active-site topology. Comparative studies with trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups reveal that TBDMS-protected substrates exhibit ~10-fold lower hydrolysis rates with β-glucosidases, highlighting steric exclusion effects . Enzyme kinetics (e.g., , ) coupled with molecular docking simulations validate these findings .

Basic Research Question: What precautions are necessary when handling the levulinoyl ester under basic conditions?

Methodological Answer:

The levulinoyl group is base-sensitive and prone to hydrolysis. Avoid prolonged exposure to amines (e.g., EtN) or strong bases. Use buffered deprotection conditions (e.g., 0.5 M hydrazine hydrate in pyridine/AcOH, 0°C, 2 h) to minimize β-elimination or acyl migration . Monitor reaction progress via TLC (visualized with UV or anisaldehyde stain).

Advanced Research Question: How can computational methods predict the regioselectivity of deprotection in multi-step syntheses?

Methodological Answer:

Density Functional Theory (DFT) calculations model relative activation energies for deprotection pathways. For example:

- TBDMS Removal : Fluoride ion affinity calculations predict preferential cleavage of TBDMS over benzylidene groups .

- Levulinoyl Hydrolysis : Transition-state modeling identifies nucleophilic attack at the carbonyl carbon as rate-limiting, guiding pH optimization .

MD simulations further assess solvent accessibility of protected hydroxyls .

Basic Research Question: What are the applications of this compound in oligosaccharide synthesis?

Methodological Answer:

This derivative serves as a key intermediate for:

- Convergent Synthesis : As a glycosyl donor in solid-phase oligosaccharide assembly, leveraging its stability and orthogonal protecting groups .

- Glycomimetic Libraries : Functionalization at the 2-O position (e.g., introducing azido or amino groups) enables "click chemistry" for bioconjugation .

Advanced Research Question: How do conflicting NMR assignments for benzylidene-protected glucopyranosides arise, and how can they be resolved?

Methodological Answer:

Ambiguities often stem from overlapping proton signals (e.g., benzylidene aromatic vs. anomeric protons). Strategies include:

- 2D NMR : HSQC and NOESY correlate - couplings and spatial interactions, distinguishing diastereotopic protons .

- Isotopic Labeling : -enriched benzaldehyde in benzylidene synthesis simplifies spectral interpretation .

- Crystallographic Validation : Single-crystal X-ray structures resolve absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.